ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate

Description

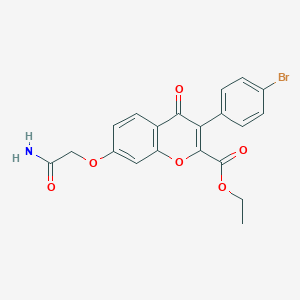

Ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic coumarin derivative characterized by a 4H-chromene core with a 4-oxo group. Key structural features include:

- Position 3: A 4-bromophenyl substituent, providing steric bulk and electronic effects via the bromine atom.

- Position 7: A 2-amino-2-oxoethoxy group, introducing hydrogen-bonding capability through the amide moiety.

- Position 2: An ethyl ester, influencing lipophilicity and metabolic stability.

Properties

IUPAC Name |

ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO6/c1-2-26-20(25)19-17(11-3-5-12(21)6-4-11)18(24)14-8-7-13(9-15(14)28-19)27-10-16(22)23/h3-9H,2,10H2,1H3,(H2,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGBUCMXXTURDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate is a compound belonging to the chromene class, which has garnered interest due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chromene core, which is known for its biological activity due to the presence of various functional groups that can interact with biological targets.

Anticancer Activity

Research has indicated that compounds within the chromene family exhibit significant anticancer properties. This compound has been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Topoisomerases : Chromenes have been identified as inhibitors of topoisomerases I and II, enzymes crucial for DNA replication and transcription in cancer cells. By inhibiting these enzymes, the compound disrupts cancer cell growth and induces apoptosis .

- Cell Cycle Arrest : The compound also triggers cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells. This effect is mediated through caspase activation, which is essential for programmed cell death .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Studies have reported its efficacy against:

- Bacterial Strains : The compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

- Fungal Infections : It has shown activity against species such as Candida albicans, suggesting potential use in treating fungal infections .

Antidiabetic Potential

Preliminary studies suggest that this compound may possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. The exact mechanism remains to be fully elucidated but may involve modulation of glucose metabolism pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

| Structural Feature | Biological Activity |

|---|---|

| Bromophenyl Group | Enhances lipophilicity and bioavailability |

| Amino Group | Increases interaction with biological targets |

| Ethoxy Group | Modulates solubility and permeability |

The SAR analysis indicates that modifications to these groups can significantly impact the compound's efficacy and selectivity for various biological targets.

Study 1: Anticancer Efficacy in Prostate Cancer Cells

A study investigated the effects of this compound on human prostate cancer (PC-3) cells. The results demonstrated:

- IC50 Value : The compound exhibited an IC50 of 12 µM, indicating potent antiproliferative activity.

- Mechanism : Apoptosis was confirmed via flow cytometry, with increased caspase 3/7 activity observed .

Study 2: Antimicrobial Activity Against Candida spp.

Another study focused on the antifungal properties of the compound against several Candida species. Key findings included:

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related coumarin derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Functional Groups

- Amide vs. Nitrile: The target compound’s 2-amino-2-oxoethoxy group enables hydrogen bonding, improving solubility in polar solvents compared to the cyanomethoxy group in ’s compound, which has a nitrile (less polar, higher volatility) .

- Bromophenyl vs. Trifluoromethyl : Bromine’s electron-withdrawing nature and heavy atom effect contrast with the trifluoromethyl group’s strong electronegativity and metabolic stability .

Crystallography and Solid-State Properties

- The target compound’s amide group facilitates hydrogen-bonded networks, likely leading to distinct crystal packing compared to alkyl-chain derivatives (e.g., heptyloxy in ), which rely on van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.